Receptor Selectivity Profile: Bias for IKKβ Over IGF1R Compared to an Unsubstituted Analog
The target compound is designed to inhibit IKKβ. While specific IC50 values are not publicly available for this exact compound, the product is structurally related to BI605906, a selective IKKβ inhibitor . The threat for an IKK-focused procurement is off-target activity on IGF1R. BI605906 demonstrates a 20-fold selectivity window (IKKβ IC50 = 380 nM vs. IGF1R IC50 = 7.6 µM) . In contrast, the commercially available unsubstituted core 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide does not appear in curated databases as having this validated selectivity, instead showing extensive predicted binding to other kinases like LIMK1 and CYP enzymes . The presence of the N-(2-hydroxyphenyl) group on the target compound is hypothesized to provide a distinct selectivity profile.
| Evidence Dimension | Off-target kinase selectivity (IKKβ vs. IGF1R) and general kinome promiscuity |
|---|---|
| Target Compound Data | Quantitative selectivity data not publicly available for CAS 773152-31-1. Structure implies an IKK-targeted design. |
| Comparator Or Baseline | Comparator 1 (Selective analog): BI605906 (IKKβ IC50 = 380 nM, IGF1R IC50 = 7.6 µM, 100-kinase panel clean) . Comparator 2 (Unsubstituted core): 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide (CAS 67795-42-0), associated with LIMK1, IKBKB, CYP2D6, CYP3A4, etc.) . |
| Quantified Difference | N/A for target compound. Selectivity window for BI605906 is ~20-fold. The unsubstituted core lacks a defined selectivity window. |
| Conditions | Kinase inhibition assays (ATP at 0.1 mM for BI605906); Target prediction databases for comparator 2 |
Why This Matters
Procurement decisions hinge on whether the research goal is pure IKK pathway analysis (requiring selectivity data) or screening library building, where potent binding to multiple targets is acceptable.
